molecular formula CoSi2 B1143819 COBALT SILICIDE CAS No. 12017-12-8

COBALT SILICIDE

Cat. No. B1143819
CAS RN: 12017-12-8
M. Wt: 115.1
InChI Key:
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Description

Cobalt Silicide is an intermetallic compound, a silicide of cobalt . It has different forms such as Cobalt Monosilicide (CoSi) , Dithis compound (Co2Si) , and Cobalt Disilicide (CoSi2) . It has been used for various electronic devices, such as memory electrode for 3D structure and the metallization material for nanoparticles, nanowires .


Synthesis Analysis

This compound can be synthesized using different methods. One method involves the Chemical Vapor Deposition (CVD) of cobalt nitride (CoxN) films on silicon (Si) or on silicon on insulator (SOI) substrates, followed by in-situ rapid thermal annealing (RTA) at 700°C . Another method involves depositing 0.2-0.4 micron thick Co films on Si (100) wafers by RF magnetron sputtering at room temperature, and annealing at temperatures from 600 °C to 900°C in vacuum .


Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as X-ray diffraction . It was found that a mixture of silicides (Co2Si and CoSi) was reliably formed at 800 C using rapid thermal processing .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound have been studied. For instance, it was found that this compound can form ohmic contacts to p-type 6H-SiC by directly reacting cobalt with 6H-SiC .


Physical And Chemical Properties Analysis

This compound is known for its low resistivity, high stability, and small lattice mismatch . These properties make it an attractive contact material in silicon technology .

Mechanism of Action

The mechanism of action of Cobalt Silicide in its applications, particularly in microelectronics, involves its electrical properties. For example, it has been shown that a this compound mixture becomes ohmic to epitaxially grown n-type if annealed at 1000 C .

properties

CAS RN

12017-12-8

Molecular Formula

CoSi2

Molecular Weight

115.1

Origin of Product

United States

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